1,1'-Biphenyl, 2,4',5-trimethyl-

Description

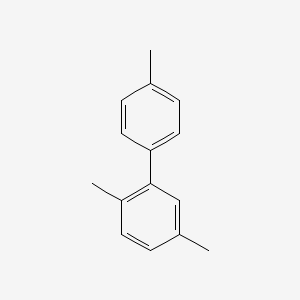

1,1'-Biphenyl, 2,4',5-trimethyl- (systematic name) is a substituted biphenyl compound featuring three methyl groups at the 2, 4', and 5 positions of the biphenyl backbone. This alkylation pattern distinguishes it from halogenated or hydroxylated biphenyl derivatives. Methyl substituents are electron-donating groups, which influence the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No. |

33954-03-9 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1,4-dimethyl-2-(4-methylphenyl)benzene |

InChI |

InChI=1S/C15H16/c1-11-5-8-14(9-6-11)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3 |

InChI Key |

AOIGWPZPPZJLBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4’,5-trimethyl- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: In industrial settings, the synthesis of biphenyl compounds often involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,4’,5-trimethyl- undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to benzene, biphenyl compounds can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.

Common Reagents and Conditions:

Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid.

Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products:

Nitration: Produces nitro derivatives.

Halogenation: Produces halogenated biphenyls.

Scientific Research Applications

1,1’-Biphenyl, 2,4’,5-trimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 2,4’,5-trimethyl- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Chlorinated Biphenyls

Chlorinated biphenyls (PCBs) are well-studied analogs differing in substituent type and position. Key comparisons include:

| Property | 1,1'-Biphenyl, 2,4',5-Trimethyl- | 2,4',5-Trichlorobiphenyl (PCB-030) | 2,4'-Dichlorobiphenyl (PCB-009) |

|---|---|---|---|

| Substituents | 3 methyl groups | 3 chlorine atoms | 2 chlorine atoms |

| Electron Effects | Electron-donating (inductive) | Electron-withdrawing (inductive) | Electron-withdrawing |

| Polarity | Low (non-polar) | Moderate | Moderate |

| Environmental Persistence | Likely lower than PCBs | High (bioaccumulative) | Moderate |

| Toxicity | Expected lower toxicity | High (carcinogenic, endocrine effects) | Moderate to high |

- Reactivity : Methyl groups reduce electrophilic substitution reactivity compared to chlorine, which activates the ring for further halogenation or oxidation .

- Applications: PCBs were historically used in electrical equipment, whereas methyl-substituted biphenyls may serve as non-halogenated alternatives in solvents or polymer precursors.

Comparison with Brominated Biphenyls

4,4'-Bis(Bromomethyl)-1,1'-biphenyl () shares structural similarities but features bromine atoms. Key differences:

| Property | 1,1'-Biphenyl, 2,4',5-Trimethyl- | 4,4'-Bis(Bromomethyl)-1,1'-Biphenyl |

|---|---|---|

| Substituents | Methyl groups | Bromomethyl groups |

| Molecular Weight | Lower | Higher (due to bromine) |

| Reactivity | Low (stable C-CH₃ bonds) | High (Br is a leaving group) |

| Flammability | Likely higher | Lower (bromine imparts flame retardancy) |

Comparison with Bisphenol A (BPA) Derivatives

BPA () contains hydroxyl and isopropylidene groups, creating stark contrasts:

| Property | 1,1'-Biphenyl, 2,4',5-Trimethyl- | Bisphenol A (BPA) |

|---|---|---|

| Functional Groups | Methyl | Hydroxyl, isopropylidene |

| Polarity | Non-polar | Polar |

| Applications | Industrial intermediates | Polymers, thermal paper |

| Toxicity | Not estrogenic | Endocrine disruptor |

- BPA’s hydroxyl groups enable hydrogen bonding and reactivity in polymerization, whereas methyl groups limit such interactions, reducing endocrine disruption risks .

Key Research Findings

- Synthetic Utility : The trimethyl derivative’s stability makes it suitable for high-temperature applications, contrasting with brominated analogs used in flame retardants .

- Regulatory Status : Unlike PCBs (banned under Stockholm Convention), methyl-substituted biphenyls face fewer restrictions but require toxicity reassessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.